molecular formula C9H8BrN B1613766 4-Bromo-3-ethylbenzonitrile CAS No. 170230-29-2

4-Bromo-3-ethylbenzonitrile

Cat. No.: B1613766
CAS No.: 170230-29-2
M. Wt: 210.07 g/mol
InChI Key: ITVYYZNUYKBREP-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is characterized by a bromine atom substituted at the fourth position and an ethyl group at the third position on a benzonitrile ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-ethylbenzonitrile involves the bromination of 3-ethylbenzonitrile. This reaction typically uses bromine or a bromine source such as copper(II) bromide in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves rigorous control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-ethylbenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: Research involving this compound focuses on developing new pharmaceuticals with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylbenzonitrile in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzonitrile
  • 4-Bromo-3-isopropylbenzonitrile
  • 4-Bromo-3-fluorobenzonitrile

Comparison: 4-Bromo-3-ethylbenzonitrile is unique due to the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its methyl and isopropyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it versatile in various synthetic applications .

Properties

IUPAC Name

4-bromo-3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYYZNUYKBREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622116
Record name 4-Bromo-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170230-29-2
Record name 4-Bromo-3-ethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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